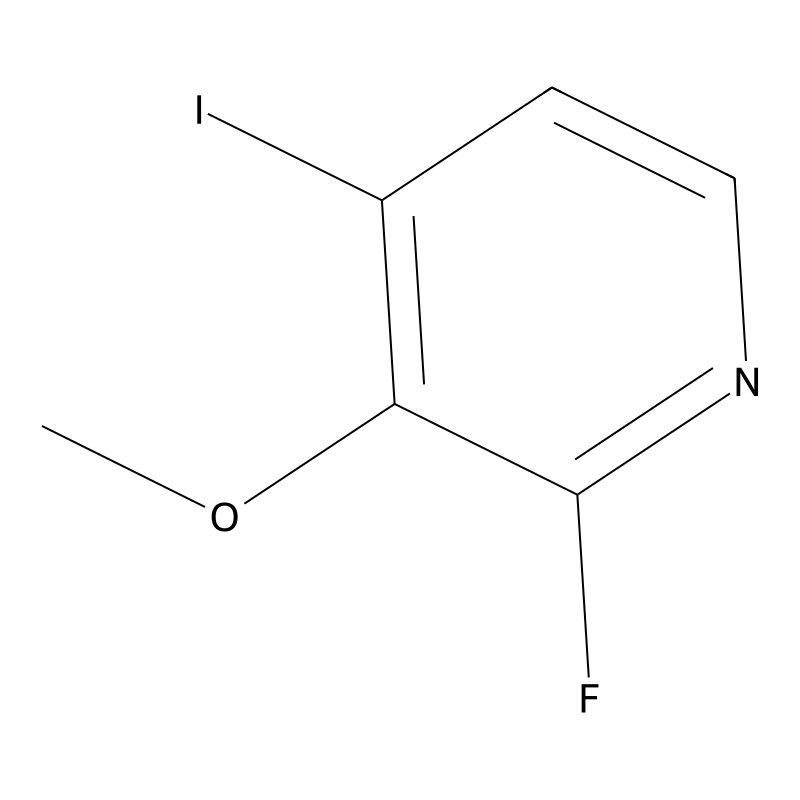

2-Fluoro-4-iodo-3-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic aromatic compound. Scientific research has documented various methods for its synthesis. One reported method involves the reaction of 2-fluoro-3-methoxypyridine with N-iodosuccinimide in the presence of a palladium catalyst. PubChem, National Institutes of Health: )

Potential Applications

Scientific research has explored the potential applications of 2-fluoro-4-iodo-3-methoxypyridine in various fields, including:

2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic aromatic compound belonging to the class of fluorinated pyridines. Its molecular structure features a pyridine ring with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 3-position. This unique arrangement of substituents imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

As there's limited research on 2-F-4-I-3-OMePy, a mechanism of action in any biological system is not currently documented.

Due to the absence of specific research on 2-F-4-I-3-OMePy, it's important to handle it with caution assuming the properties of similar aromatic fluorinated compounds.

- Fluorine: Fluorine can be a corrosive irritant.

- Iodine: Iodine can irritate the skin and eyes.

- Aromatic compounds: Some aromatic compounds can be harmful if inhaled or ingested.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.

- Oxidation and Reduction Reactions: This compound can participate in redox reactions, allowing for modifications in its oxidation state.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions- Nucleophilic Substitution: Typically involves potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

- Suzuki-Miyaura Coupling: Requires palladium catalysts and boronic acids under mild conditions.

Major Products Formed- Substitution Products: Various substituted pyridines depending on the nucleophile used.

- Coupling Products: Biaryl compounds formed through coupling reactions.

- Substitution Products: Various substituted pyridines depending on the nucleophile used.

- Coupling Products: Biaryl compounds formed through coupling reactions.

The synthesis of 2-fluoro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes:

- Starting Material: Begin with 2-fluoro-3-methoxypyridine.

- Halogenation: React with N-iodosuccinimide in the presence of a palladium catalyst to introduce the iodine atom.

- Reaction Conditions: Optimize conditions such as solvent choice, temperature, and reaction time to maximize yield and purity.

Industrial production may utilize large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity.

2-Fluoro-4-iodo-3-methoxypyridine serves multiple purposes across various fields:

- Chemistry: Acts as a building block in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals.

- Biology: Utilized in designing bioactive molecules for studying biological pathways.

- Industry: Employed in producing specialty chemicals and materials with specific properties.

The uniqueness of 2-fluoro-4-iodo-3-methoxypyridine lies in its specific arrangement of substituents, which influences its chemical reactivity and applications. Here are some similar compounds for comparison:

| Compound Name | Key Features |

|---|---|

| 2-Fluoro-4-methoxypyridine | Lacks iodine; different reactivity profile |

| 4-Fluoro-3-iodo-2-methoxypyridine | Iodine at a different position; alters reactivity |

| 2-Fluoro-3-methoxypyridine | Different substitution pattern; may affect properties |

Each compound exhibits distinct characteristics due to variations in substituent positioning, which can significantly influence their chemical behavior and potential applications.